molecular formula C11H14O5 B13351105 2-(4-Hydroxy-3-methoxyphenyl)-1,3-dioxolane-4-methanol

2-(4-Hydroxy-3-methoxyphenyl)-1,3-dioxolane-4-methanol

Cat. No.: B13351105
M. Wt: 226.23 g/mol
InChI Key: NJUWNOWZDCUQNM-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-3-methoxyphenyl)-1,3-dioxolane-4-methanol is a chemical compound that features a dioxolane ring attached to a methanol group and a hydroxy-methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-3-methoxyphenyl)-1,3-dioxolane-4-methanol typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-3-methoxyphenyl)-1,3-dioxolane-4-methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Hydroxy-3-methoxyphenyl)-1,3-dioxolane-4-methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-3-methoxyphenyl)-1,3-dioxolane-4-methanol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Hydroxy-3-methoxyphenyl)-1,3-dioxolane-4-methanol is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature can influence its solubility, stability, and interaction with biological targets .

Properties

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

4-[4-(hydroxymethyl)-1,3-dioxolan-2-yl]-2-methoxyphenol

InChI

InChI=1S/C11H14O5/c1-14-10-4-7(2-3-9(10)13)11-15-6-8(5-12)16-11/h2-4,8,11-13H,5-6H2,1H3

InChI Key

NJUWNOWZDCUQNM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2OCC(O2)CO)O

Origin of Product

United States

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